5-(3,3-diphenylpropyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
5-(3,3-diphenylpropyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-diphenylpropyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[4,3-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-diphenylpropyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[4,3-c]pyridine derivatives.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, which could lead to the development of new therapeutic agents.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential drug candidate for treating various diseases, such as cancer or neurological disorders, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes, due to its electronic properties.
Mechanism of Action
The mechanism by which 5-(3,3-diphenylpropyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-c]pyridine derivatives: These compounds share the core structure and exhibit similar reactivity and applications.
Diphenylpropyl derivatives:
Uniqueness
The uniqueness of 5-(3,3-diphenylpropyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H25N3O2 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
5-(3,3-diphenylpropyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C28H25N3O2/c1-20-27-25(29-31(28(27)33)23-15-9-4-10-16-23)19-26(32)30(20)18-17-24(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-16,19,24,29H,17-18H2,1H3 |
InChI Key |
HWYGBQOCEUNCKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCC(C3=CC=CC=C3)C4=CC=CC=C4)NN(C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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